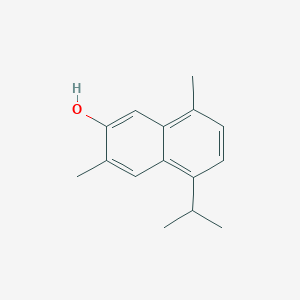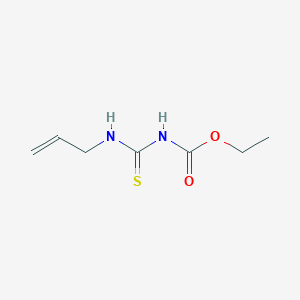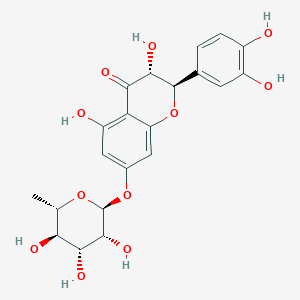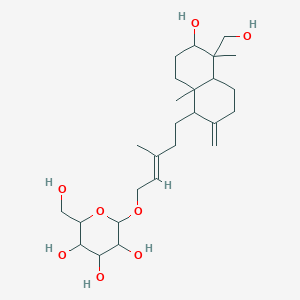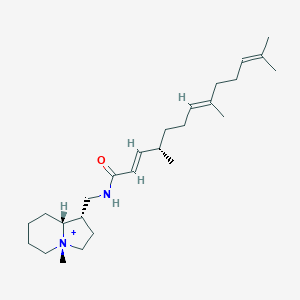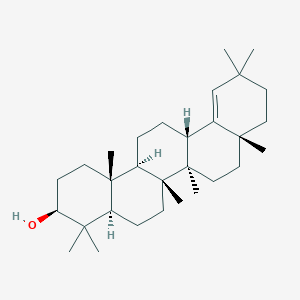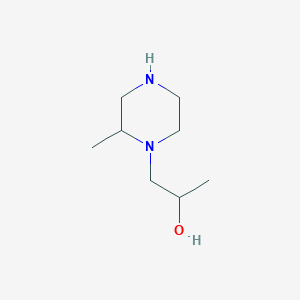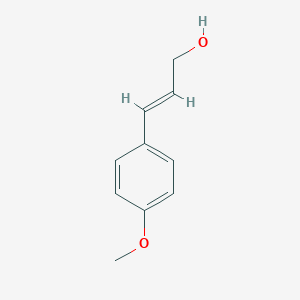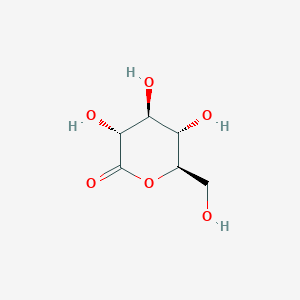![molecular formula C11H4F6N4 B162105 2-(2-[3,5-双(三氟甲基)苯基]腙基)丙二腈 CAS No. 138555-70-1](/img/structure/B162105.png)
2-(2-[3,5-双(三氟甲基)苯基]腙基)丙二腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile is a chemical compound with the molecular formula C11H4F6N4 It is known for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, a hydrazono group, and a malononitrile moiety
科学研究应用
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile has several scientific research applications:
作用机制
Target of Action
Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry .
Mode of Action
It can be inferred from related compounds that it may involve the activation of substrates and subsequent stabilization of partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It is known that similar compounds are used extensively in promoting organic transformations .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may play a role in promoting organic transformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been noted that similar compounds have stability at room temperature and gradually decompose under high temperature or light exposure . Therefore, it is crucial to consider these factors when using this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile typically involves a two-step process:
Diazotization: 3,5-Bis(trifluoromethyl)aniline is treated with hydrogen chloride and sodium nitrite in water under cooling conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with malononitrile in the presence of sodium acetate in water at 0°C to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to achieve higher yields and purity.
化学反应分析
Types of Reactions
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazono group, leading to the formation of hydrazine derivatives.
Substitution: The trifluoromethyl groups and the phenyl ring can participate in substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce hydrazine derivatives.
相似化合物的比较
Similar Compounds
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: This compound also contains trifluoromethyl groups and is used in catalysis and material science.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Known for its reactivity in organic synthesis, particularly in the formation of urethanes and other derivatives.
3,5-Bis(trifluoromethyl)phenol: Utilized as a hydrogen donor in various chemical reactions.
Uniqueness
2-(2-[3,5-Bis(trifluoromethyl)phenyl]hydrazono)malononitrile stands out due to its combination of trifluoromethyl groups, hydrazono functionality, and malononitrile moiety. This unique structure imparts distinct chemical properties, making it valuable in diverse research and industrial applications.
属性
IUPAC Name |
2-[[3,5-bis(trifluoromethyl)phenyl]hydrazinylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F6N4/c12-10(13,14)6-1-7(11(15,16)17)3-8(2-6)20-21-9(4-18)5-19/h1-3,20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQQTABIHVIOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NN=C(C#N)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F6N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381821 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138555-70-1 |
Source


|
| Record name | [3,5-Bis(trifluoromethyl)phenyl]carbonohydrazonoyl dicyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
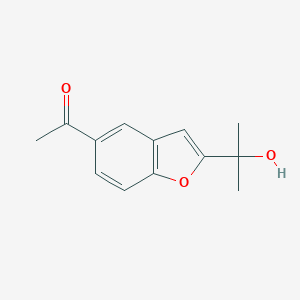
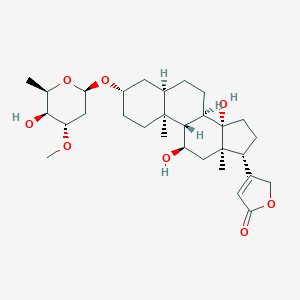
![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)
![1-[(Z)-Styryl]-4-chlorobenzene](/img/structure/B162029.png)

